5-Methylcyclohex-3-ene-1-carboxylic acid
Description
5-Methylcyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a methyl substituent at position 5. The conjugated double bond (cyclohex-3-ene) and polar carboxylic acid group contribute to its reactivity and solubility in polar solvents.
Properties
CAS No. |
130422-89-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10) |
InChI Key |
HKCPDPSBVNMCBM-UHFFFAOYSA-N |
SMILES |
CC1CC(CC=C1)C(=O)O |
Canonical SMILES |
CC1CC(CC=C1)C(=O)O |
Synonyms |
3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share the cyclohexene-carboxylic acid backbone but differ in substituents and functional groups, leading to distinct physicochemical properties and applications:
Target Compound
- Chemical Name : 5-Methylcyclohex-3-ene-1-carboxylic acid
- Molecular Formula : C₈H₁₀O₂ (inferred)
- Molecular Weight : ~138.16 g/mol
- Key Features :
- Methyl group at position 5.
- Carboxylic acid at position 1.
- Moderate polarity due to the acid group.
Compound 1 : 5-(7-Carboxyheptyl)-2-hexyl-3-cyclohexene-1-carboxylic acid
- CAS : 53980-88-4
- Molecular Formula : C₂₁H₃₄O₄ (inferred)
- Molecular Weight : ~362.49 g/mol
- Key Features: Extended alkyl chains (7-carboxyheptyl and hexyl groups). Higher lipophilicity due to long aliphatic chains. Potential applications in surfactants or polymer additives.
Compound 2 : 3-Cyclohexene-1-carboxylic acid, 5-(trimethylsilyl)-, methyl ester
- CAS : 61518-41-0
- Molecular Formula : C₁₁H₂₀O₂Si
- Molecular Weight : 212.36 g/mol
- Key Features :
- Trimethylsilyl (TMS) group at position 5.
- Methyl ester instead of free carboxylic acid.
- Reduced polarity; TMS groups are often used for steric protection in synthesis.
Compound 3 : (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid
Physicochemical Properties and Reactivity
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